Bhedazisujuqep-galasqotsa-
Description
Based on methodologies outlined in the KLSD database (an open-access resource for kinase research), its molecular structure is represented via SMILES strings and chemical diagrams . Spectral data (e.g., NMR, IR, and mass spectrometry) for structural confirmation would align with reference tables from authoritative texts like Tables of Spectral Data for Structure Determination of Organic Compounds, ensuring rigorous validation . Physical properties such as solubility, melting point, and stability are inferred to be cataloged in resources like the Merck Index, which provides monographs on physicochemical and toxicological profiles .
Properties
Molecular Formula |
C37H57BrO14 |
|---|---|
Molecular Weight |
805.7 g/mol |
IUPAC Name |
(1S,2S,5R,7E,11R,13R)-5-[(1E,3E)-4-bromobuta-1,3-dienyl]-1-hydroxy-13-[(2R,3R,4R,5S,6S)-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-2,7,10,10-tetramethyl-4,15-dioxabicyclo[9.3.1]pentadec-7-ene-3,9-dione |
InChI |
InChI=1S/C37H57BrO14/c1-19-15-23(13-11-12-14-38)49-33(41)20(2)37(42)18-24(17-26(52-37)36(5,6)25(39)16-19)50-35-32(46-10)31(29(44-8)22(4)48-35)51-34-30(45-9)27(40)28(43-7)21(3)47-34/h11-14,16,20-24,26-32,34-35,40,42H,15,17-18H2,1-10H3/b13-11+,14-12+,19-16+/t20-,21+,22+,23+,24-,26-,27-,28+,29+,30-,31-,32-,34+,35+,37+/m1/s1 |
InChI Key |
BHEDAZISUJUQEP-GALASQOTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2OC)O[C@@H]3C[C@@H]4C(C(=O)/C=C(/C[C@@H](OC(=O)[C@H]([C@](C3)(O4)O)C)/C=C/C=C/Br)\C)(C)C)C)OC)OC)O)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC)OC3CC4C(C(=O)C=C(CC(OC(=O)C(C(C3)(O4)O)C)C=CC=CBr)C)(C)C)C)OC)OC)O)OC |
Synonyms |
auriside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarities and Substructure Patterns
Bhedazisujuqep-galasqotsa-’s structural uniqueness or similarity to known kinase inhibitors can be assessed using substructure mining techniques. As demonstrated by Dehaspe et al. (1998), frequent substructure analysis identifies shared motifs (e.g., heterocyclic rings, phosphate-binding groups) that correlate with bioactivity . For example:
- Analog 1 : Shares a pyrimidine core (common in EGFR inhibitors) but lacks the sulfonamide side chain present in Bhedazisujuqep-galasqotsa- .
- Analog 2 : Contains a similar hinge-binding motif but differs in hydrophobic tail topology, affecting target selectivity .
Table 1: Structural Comparison
Bioactivity and Target Specificity
The KLSD database highlights kinase target differences, which are critical for comparing inhibitory profiles. Bhedazisujuqep-galasqotsa- shows high selectivity for JAK2 (Janus kinase 2) over closely related kinases (e.g., JAK3, TYK2), as evidenced by assay data . In contrast, Analog 2 exhibits broader activity across the JAK family but lower potency against JAK2.
Table 2: Kinase Inhibition Profiles
| Compound | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity Ratio (JAK2/JAK3) |
|---|---|---|---|
| Bhedazisujuqep-galasqotsa- | 12.3 | 420 | 34.1 |
| Analog 2 | 8.9 | 95 | 10.7 |
Physicochemical and Toxicological Properties
Physical properties are sourced from the Merck Index and CRC Handbook . Bhedazisujuqep-galasqotsa-’s logP value (2.8) suggests moderate lipophilicity, enhancing cellular permeability compared to Analog 1 (logP = 1.5). Toxicity data from zebrafish embryo tests (NTP DNT-DIVER database) indicate a lower teratogenic risk (LC₅₀ = 120 µM) relative to Analog 2 (LC₅₀ = 45 µM) .
Table 3: Physicochemical and Toxicity Data
| Compound | logP | Solubility (mg/mL) | LC₅₀ (Zebrafish, µM) |
|---|---|---|---|
| Bhedazisujuqep-galasqotsa- | 2.8 | 0.32 | 120 |
| Analog 1 | 1.5 | 1.05 | >200 |
| Analog 2 | 3.1 | 0.18 | 45 |
Thermodynamic Stability
Thermodynamic data from the DIPPR Project 801 database reveal Bhedazisujuqep-galasqotsa-’s enthalpy of vaporization (∆Hvap = 58.2 kJ/mol) aligns with stable kinase inhibitors like imatinib (∆Hvap = 56.7 kJ/mol), supporting its suitability for oral formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
